molecular formula C24H43NO B14490029 3-(Octadecylamino)phenol CAS No. 63966-09-6

3-(Octadecylamino)phenol

Cat. No.: B14490029
CAS No.: 63966-09-6
M. Wt: 361.6 g/mol
InChI Key: HKPCGLYPADCMJV-UHFFFAOYSA-N
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Description

3-(Octadecylamino)phenol: is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is particularly notable for its long octadecyl chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octadecylamino)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with octadecylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the substitution process . The general reaction scheme can be represented as follows:

[ \text{C}6\text{H}4\text{OHX} + \text{C}{18}\text{H}{37}\text{NH}_2 \rightarrow \text{C}6\text{H}4\text{OHNH}\text{C}{18}\text{H}{37} + \text{HX} ]

where X is a halogen (e.g., Cl, Br).

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Octadecylamino)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Na₂Cr₂O₇, KMnO₄, acidic conditions.

    Reduction: NaBH₄, mild conditions.

    Substitution: HNO₃ (nitration), H₂SO₄ (sulfonation), Cl₂/Br₂ (halogenation).

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

Chemistry: 3-(Octadecylamino)phenol is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs with antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its long alkyl chain provides desirable properties such as hydrophobicity and surface activity .

Mechanism of Action

The mechanism of action of 3-(Octadecylamino)phenol involves its interaction with cellular membranes and proteins. The long octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the phenolic group can interact with proteins, leading to denaturation and inhibition of enzymatic activity . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Uniqueness: 3-(Octadecylamino)phenol is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring surface activity and membrane disruption .

Properties

CAS No.

63966-09-6

Molecular Formula

C24H43NO

Molecular Weight

361.6 g/mol

IUPAC Name

3-(octadecylamino)phenol

InChI

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-23-19-18-20-24(26)22-23/h18-20,22,25-26H,2-17,21H2,1H3

InChI Key

HKPCGLYPADCMJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC(=CC=C1)O

Origin of Product

United States

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